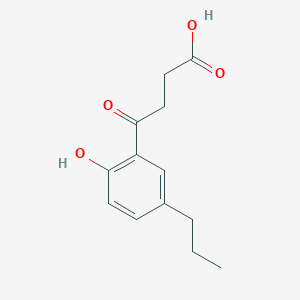
4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CPP-115 and has been extensively studied for its ability to modulate the activity of an enzyme called GABA aminotransferase (GABA-AT).
Applications De Recherche Scientifique
The primary scientific research application of 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid is in the field of neuroscience. This compound has been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is known to play a critical role in regulating neuronal excitability, and drugs that enhance GABAergic neurotransmission have been used to treat a variety of neurological disorders such as epilepsy, anxiety, and insomnia.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid involves the inhibition of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid increases the levels of GABA, which in turn leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid have been extensively studied in animal models. Studies have shown that this compound can increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. These effects have been shown to have therapeutic potential in the treatment of a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid in lab experiments is its specificity for GABA-AT. This compound has been shown to selectively inhibit GABA-AT without affecting other enzymes or neurotransmitters. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA-AT. Another area of research is the investigation of the therapeutic potential of this compound in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia. Additionally, there is a need for further studies to determine the long-term effects of 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid on neuronal function and behavior.
Propriétés
IUPAC Name |
4-(2-hydroxy-5-propylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-3-9-4-5-11(14)10(8-9)12(15)6-7-13(16)17/h4-5,8,14H,2-3,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHDJNEVSBHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379437 | |
| Record name | 4-(2-hydroxy-5-propylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
248595-24-6 | |
| Record name | 4-(2-hydroxy-5-propylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



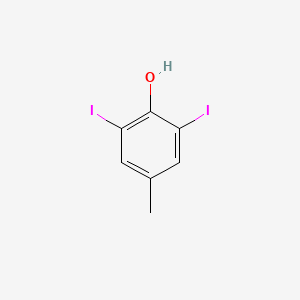
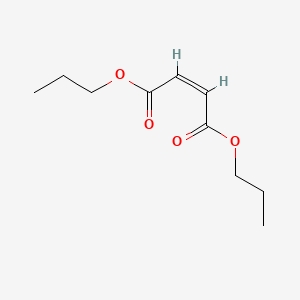
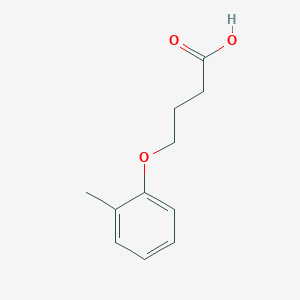
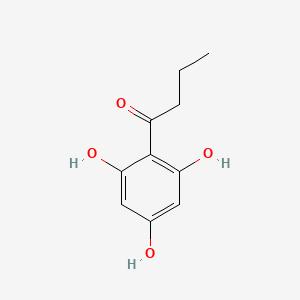
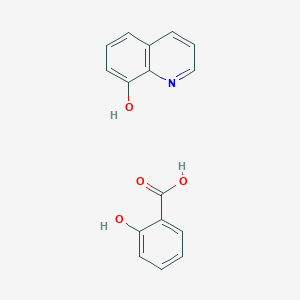
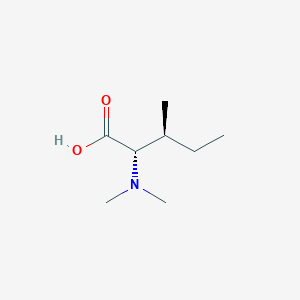
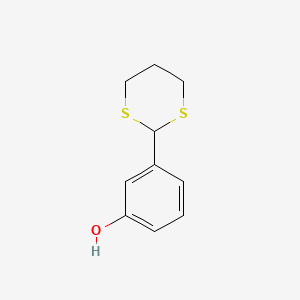
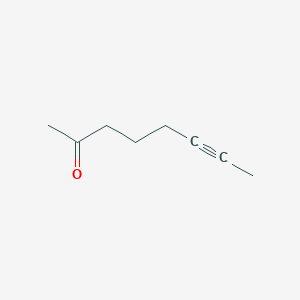

![7-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3050227.png)
![5h-Pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B3050228.png)
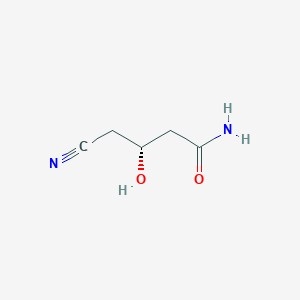
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine](/img/structure/B3050230.png)
![N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3050233.png)